

An In-depth Technical Guide to the Structure of Cyclopropylcarboxylic Acid

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Compound of Interest

Compound Name: *Cyclopropylcarboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characteristics of **cyclopropylcarboxylic acid**. It includes detailed experimental protocols for its synthesis and analysis, presented to meet the needs of researchers in organic synthesis and medicinal chemistry.

Core Molecular Structure

Cyclopropylcarboxylic acid ($C_4H_6O_2$) is an organic compound featuring a three-membered cyclopropane ring attached to a carboxylic acid functional group.^{[1][2]} The strained nature of the cyclopropane ring imparts unique chemical reactivity to the molecule, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.^[1]

The core structure consists of a trigonal planar carboxyl group bonded to one of the carbon atoms of the cyclopropane ring. The carbon atoms of the cyclopropane ring are sp^3 hybridized but have bond angles of 60° , a significant deviation from the ideal 109.5° , leading to considerable ring strain. The carboxyl carbon is sp^2 hybridized, with bond angles around 120° .

^[3]

Caption: 2D structure of **cyclopropylcarboxylic acid**.

Physicochemical and Spectroscopic Data

The structural properties of **cyclopropylcarboxylic acid** have been well-characterized by various analytical techniques. The following tables summarize key quantitative data.

Property	Value	Reference
Molecular Formula	C ₄ H ₆ O ₂	[1][2][4][5][6][7][8]
Molecular Weight	86.09 g/mol	[1][2][4][5][8]
CAS Registry Number	1759-53-1	[1][5][7]
Appearance	Clear colorless to light yellow liquid or white crystalline solid	[1][4]
Melting Point	14-19 °C	[1][4]
Boiling Point	182-186 °C	[1][4]
Density	1.081 g/mL at 25 °C	[4]
pKa	4.83 at 25 °C	[4]

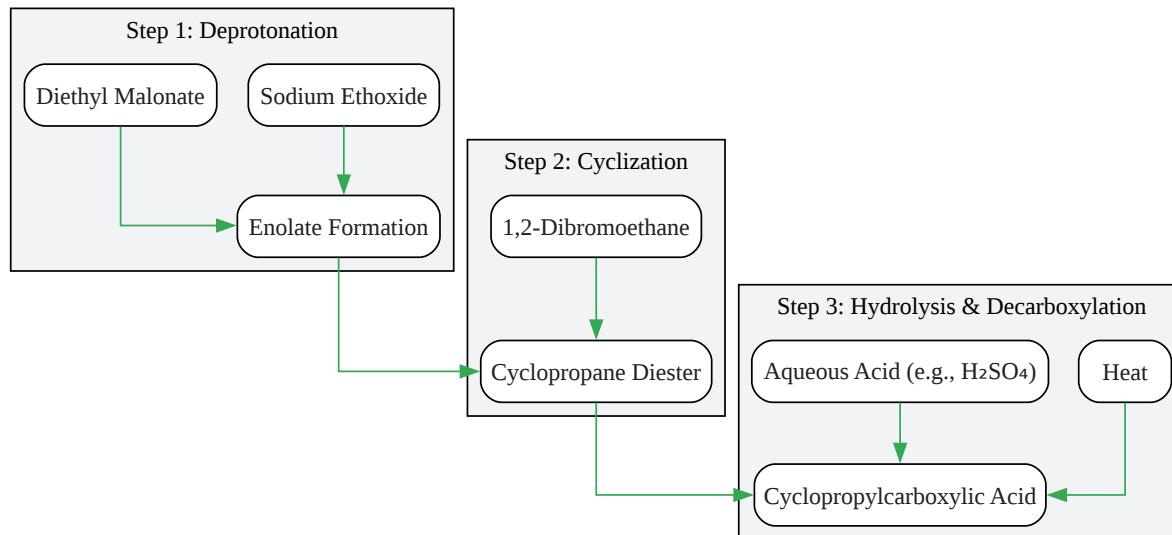
Parameter	Bond	Length (Å) / Angle (°)	Reference
Bond Length	C-C (ring)	1.50	[9]
C=O	1.20	[3]	
C-O	1.34	[3]	
Bond Angle	C-C-C (ring)	60	[9]
O=C-O	~120	[3]	

Technique	Parameter	Value (ppm or cm^{-1})	Assignment	Reference
^1H NMR	Chemical Shift (δ)	~12.1	-COOH	[10]
~1.8-1.9	-CH (methine)	[10]		
~1.6-1.7	- CH_2 (methylene)	[10]		
~1.0-1.1	- CH_2 (methylene)			
^{13}C NMR	Chemical Shift (δ)	~180	C=O	[11]
~13	-CH (methine)	[11]		
~9	- CH_2 (methylene)	[11]		
IR Spectroscopy	Wavenumber (ν)	2500-3300 (broad)	O-H stretch	[12][13]
~1710	C=O stretch (dimer)	[12][13]		
~3080	C-H stretch (ring)			
~1050	C-C stretch (ring)			

Experimental Protocols

This protocol describes a common laboratory-scale synthesis of **cyclopropylcarboxylic acid**.

Workflow Diagram



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Caption: Synthesis of **cyclopropylcarboxylic acid** via malonic ester pathway.

Methodology:

- **Enolate Formation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. Cool the solution in an ice bath. Add diethyl malonate dropwise to the cooled sodium ethoxide solution with continuous stirring.
- **Cyclization:** To the resulting solution of the malonate enolate, add 1,2-dibromoethane dropwise. The reaction is exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the completion of the cyclization reaction.
- **Hydrolysis and Decarboxylation:** Cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the ester groups. Heat the mixture at reflux until the hydrolysis is

complete (typically monitored by TLC). After cooling, acidify the mixture with a strong acid, such as sulfuric acid. This protonates the carboxylate and facilitates the decarboxylation of the resulting malonic acid derivative upon heating.

- Purification: Heat the acidified mixture to induce decarboxylation, which is evidenced by the evolution of CO_2 gas. After decarboxylation is complete, the crude **cyclopropylcarboxylic acid** can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure. The final product can be further purified by distillation.[14][15]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a sample by dissolving approximately 10-20 mg of the purified **cyclopropylcarboxylic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
 - Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure. The characteristic signals are listed in Table 3.[10][11]
- Infrared (IR) Spectroscopy:
 - Obtain an IR spectrum of the neat liquid sample using a Fourier-Transform Infrared (FTIR) spectrometer equipped with attenuated total reflectance (ATR) accessory.
 - Alternatively, for a solid sample, prepare a KBr pellet or a mull.
 - Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad peak from $2500\text{-}3300\text{ cm}^{-1}$) and the C=O stretch ($\sim 1710\text{ cm}^{-1}$).[12][13]
- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

- Inject the solution into a GC-MS system to separate the compound from any impurities and to obtain its mass spectrum.
- Confirm the molecular weight from the molecular ion peak ($m/z = 86$) and analyze the fragmentation pattern to further support the structural assignment.[16]

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